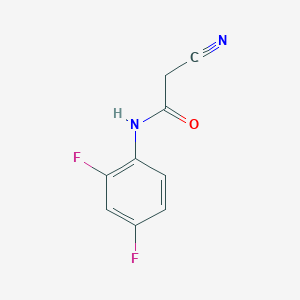

2-cyano-N-(2,4-difluorophenyl)acetamide

Description

Contextualization within Acetamide (B32628) and Nitrile Chemical Classes

2-cyano-N-(2,4-difluorophenyl)acetamide belongs to the acetamide and nitrile chemical classes. Specifically, it is a derivative of cyanoacetamide, a class of organic compounds that are highly versatile precursors for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. periodikos.com.brresearchgate.net

The structural framework of cyanoacetamides is characterized by three key features:

An amide group (-CONH-) : This functional group can participate in hydrogen bonding and provides a site for substitution.

A cyano group (-C≡N) : This electron-withdrawing group can undergo nucleophilic substitution and hydrolysis to form carboxylic acids. smolecule.com

An active methylene (B1212753) group (-CH2-) : Positioned between the cyano and carbonyl groups, this methylene group is particularly acidic and reactive, enabling it to participate readily in condensation and substitution reactions. ekb.eg

This combination of reactive sites makes cyanoacetamides vital synthons, or building blocks, in organic synthesis, particularly for constructing complex molecular architectures such as pyridines, pyrimidines, and thiazoles. researchgate.netekb.eg The Knoevenagel condensation, a fundamental reaction in organic chemistry, frequently utilizes cyanoacetamide derivatives to form α,β-unsaturated compounds. periodikos.com.brresearchgate.net

Rationale for Dedicated Academic Investigation of 2-cyano-N-(2,4-difluorophenyl)acetamide

The dedicated academic investigation of 2-cyano-N-(2,4-difluorophenyl)acetamide stems from the strategic combination of the versatile cyanoacetamide core with a 2,4-difluorophenyl group. The inclusion of fluorine atoms in pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance key molecular properties. tandfonline.commdpi.com

Key properties influenced by fluorination include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes. This can increase the half-life of a drug candidate. tandfonline.com

Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins or enzymes. mdpi.com

Membrane Permeation : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. smolecule.comtandfonline.com

Therefore, 2-cyano-N-(2,4-difluorophenyl)acetamide represents a molecule where the synthetic versatility of the cyanoacetamide moiety is augmented by the potentially beneficial pharmacokinetic and physicochemical properties conferred by the difluorophenyl group. This makes it an attractive starting material for developing new chemical entities with potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F2N2O |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 1961-38-2 |

| IUPAC Name | 2-cyano-N-(2,4-difluorophenyl)acetamide |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Overview of Established and Emerging Research Avenues for Related Difluorophenyl and Cyanoacetamide Derivatives

The research landscape for compounds related to 2-cyano-N-(2,4-difluorophenyl)acetamide is broad and dynamic, reflecting the synthetic utility of its constituent parts.

Difluorophenyl Derivatives: The difluorophenyl motif is present in numerous compounds investigated for a range of biological activities. Research has shown its importance in the development of:

Anticancer Agents : A series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and investigated for their cytotoxic effects against various cancer cell lines. nih.gov

Kinase Inhibitors : N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as selective B-Raf kinase inhibitors, which are targets in cancer therapy. nih.gov

Antifungal and Anti-inflammatory Agents : Difluorophenyl pyrazole (B372694) chalcone (B49325) conjugates have been synthesized and evaluated for their potential as antifungal and anti-inflammatory agents. researchgate.net

Cyanoacetamide Derivatives: Cyanoacetamide and its derivatives are cornerstone building blocks for a vast number of heterocyclic compounds with diverse pharmacological profiles. periodikos.com.brperiodikos.com.br They serve as precursors for molecules with potential applications as:

Antimicrobial Agents : Various novel heterocycles synthesized from N-arylacetamide derivatives have demonstrated moderate to excellent antifungal and antibacterial activity. ekb.egekb.eg

Anticancer Agents : Derivatives of 2-cyanoacrylamide have been synthesized as potential inhibitors of TAK1, a kinase that has emerged as a therapeutic target for cancer. nih.gov

Agrochemicals : Certain cyanoacetamide derivatives have been explored for their insecticidal properties. researchgate.net

Materials Science : The structural motifs of some cyanoacetamide derivatives hold potential for applications in materials science due to their optical and electronic properties. periodikos.com.brperiodikos.com.br

| Moiety | Research Area | Examples of Investigated Applications | Reference |

|---|---|---|---|

| Difluorophenyl | Medicinal Chemistry | Anticancer agents, Kinase inhibitors, Anti-inflammatory agents | nih.govnih.govresearchgate.net |

| Cyanoacetamide | Organic Synthesis & Medicinal Chemistry | Antimicrobial agents, Anticancer agents, Agrochemicals, Heterocycle synthesis (pyridines, thiazoles, etc.) | periodikos.com.brekb.egnih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYUCAHUDHPLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Cyano N 2,4 Difluorophenyl Acetamide

Retrosynthetic Analysis and Design of Novel Synthetic Routes

The design of an efficient and practical synthesis for a target molecule begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available starting materials through a series of logical disconnections.

Strategic Disconnections and Key Precursors

The most logical retrosynthetic disconnection for 2-cyano-N-(2,4-difluorophenyl)acetamide is the amide bond (C-N bond). This disconnection is strategic as the formation of amide bonds is a well-established and generally high-yielding transformation in organic synthesis.

This primary disconnection leads to two key precursors:

2,4-difluoroaniline (B146603): An aromatic amine that provides the difluorophenyl segment of the target molecule.

A cyanoacetylating agent: A reactive species capable of introducing the cyanoacetyl group.

Further disconnection of the cyanoacetylating agent, such as cyanoacetic acid or its derivatives, is not typically necessary as these are readily available commercial reagents.

| Target Molecule | Disconnection | Key Precursors |

| 2-cyano-N-(2,4-difluorophenyl)acetamide | Amide (C-N) bond | 2,4-difluoroaniline |

| Cyanoacetylating agent (e.g., ethyl cyanoacetate (B8463686), cyanoacetic acid) |

Comparison of Established Pathways for Cyanoacetylation of Amines

Several established methods exist for the cyanoacetylation of aromatic amines like 2,4-difluoroaniline. The choice of method often depends on factors such as substrate reactivity, desired purity, and scalability.

One of the most direct and widely used methods involves the reaction of the amine with a cyanoacetic acid ester, typically ethyl cyanoacetate. This reaction is often carried out at elevated temperatures, sometimes without a solvent, or in a high-boiling point solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of ethanol (B145695).

Another common approach utilizes cyanoacetic acid itself, often in the presence of a coupling agent or an activating agent. For instance, the combination of cyanoacetic acid and acetic anhydride (B1165640) has been shown to be an effective reagent for the cyanoacetylation of various aromatic amines. rsc.org This method proceeds by forming a mixed anhydride in situ, which is more reactive towards the amine than the free carboxylic acid.

Other methods for the synthesis of cyanoacetamides include the use of more reactive cyanoacetylating agents like cyanoacetyl chloride. However, these reagents are often more expensive and sensitive to moisture, making them less ideal for large-scale synthesis.

A comparative overview of common cyanoacetylation methods is presented below:

| Cyanoacetylating Agent | Conditions | Advantages | Disadvantages |

| Ethyl cyanoacetate | High temperature, neat or with solvent | Readily available, relatively inexpensive | Requires high temperatures, may not be suitable for heat-sensitive substrates |

| Cyanoacetic acid / Acetic anhydride | Heating | Effective for a range of amines rsc.org | Requires an additional activating agent |

| Cyanoacetic acid / Coupling agents (e.g., DCC, EDC) | Room temperature or mild heating | Mild reaction conditions | Coupling agents can be expensive and produce stoichiometric byproducts that are difficult to remove |

| Cyanoacetyl chloride | Base (e.g., pyridine (B92270), triethylamine) | High reactivity, fast reactions | Moisture sensitive, can be expensive, generates corrosive HCl byproduct |

Catalytic Approaches and Mechanistic Aspects in Synthesis

To improve the efficiency, selectivity, and sustainability of the synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide, catalytic methods are increasingly being explored.

Role of Catalysts in Reaction Efficiency and Selectivity

While the uncatalyzed reaction between an amine and an ester can be sluggish, the use of catalysts can significantly accelerate the rate of amide bond formation. For the cyanoacetylation of 2,4-difluoroaniline with an ester like ethyl cyanoacetate, both acid and base catalysts can be employed.

Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Base Catalysis: A base catalyst can deprotonate the amine, increasing its nucleophilicity. Alternatively, a strong base can deprotonate the alcohol byproduct, shifting the equilibrium towards the product side.

In the context of industrial synthesis, the use of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Mechanistic Investigations of Key Bond-Forming Steps

The key bond-forming step in the synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide is the formation of the amide bond. The generally accepted mechanism for the reaction between an amine and an ester (a nucleophilic acyl substitution) proceeds through a tetrahedral intermediate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of the cyanoacetylating agent (e.g., ethyl cyanoacetate). This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp3 hybridized.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the leaving group (e.g., the ethoxy group).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., ethanol).

The rate-determining step of this reaction can vary depending on the specific reactants and conditions. However, it is often the initial nucleophilic attack or the breakdown of the tetrahedral intermediate.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide, several green chemistry principles can be applied to develop more sustainable protocols.

Atom Economy: The reaction should be designed to maximize the incorporation of all materials used in the process into the final product. The direct amidation of an ester with an amine has a good atom economy, with the only byproduct being a small alcohol molecule.

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives. For the synthesis of N-aryl-2-cyanoacetamides, solvent-free conditions at high temperatures are a viable option. If a solvent is necessary, high-boiling, non-toxic solvents are preferred.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of catalysts can help to lower the activation energy of the reaction, allowing for milder reaction conditions and reduced energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the immediate precursors of 2-cyano-N-(2,4-difluorophenyl)acetamide, the broader chemical industry is moving towards the use of bio-based starting materials.

Catalysis: As discussed previously, the use of catalysts is a key principle of green chemistry as it can improve reaction efficiency and reduce waste.

Recent research has focused on developing sustainable protocols for amide bond formation, such as enzyme-catalyzed reactions and the use of transition-metal-free catalytic systems. These approaches offer promising avenues for the future green synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide and related compounds.

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. jocpr.com The synthesis of N-aryl cyanoacetamides, including 2-cyano-N-(2,4-difluorophenyl)acetamide, traditionally involves the condensation of an aniline (B41778) with an alkyl cyanoacetate. researchgate.nettubitak.gov.tr This reaction can be adapted to align with greener principles through solvent-free approaches.

One common method for preparing N-aryl cyanoacetamides is the direct fusion of an arylamine with ethyl cyanoacetate at elevated temperatures, often without any solvent. tubitak.gov.tr For instance, the synthesis of the closely related analogue, 2-cyano-N-(4-fluorophenyl)acetamide, is achieved by reacting p-fluoroaniline with ethylcyanoacetate at 150°C, using only a catalytic amount of pyridine. researchgate.net This high-temperature, neat reaction minimizes solvent waste. Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions. The synthesis of various cyanoacetamide derivatives has been successfully performed by heating an equimolar mixture of the amine and ethyl cyanoacetate under microwave irradiation, which often leads to a solid product directly upon cooling, simplifying workup and purification. nih.gov

When solvents are necessary, the focus shifts to environmentally benign alternatives. Water, ethanol, and ionic liquids have been explored for various reactions involving cyanoacetamide precursors. researchgate.net However, for the initial synthesis of the title compound, high temperatures are typically required, making high-boiling, recyclable, and non-toxic solvents a more suitable choice if a solvent is mandated.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The primary synthesis of 2-cyano-N-(2,4-difluorophenyl)acetamide from 2,4-difluoroaniline and ethyl cyanoacetate is an acylation reaction that produces ethanol as the sole byproduct.

The atom economy for this transformation can be calculated as follows:

Reaction: C₆H₅F₂N (2,4-difluoroaniline) + C₅H₇NO₂ (Ethyl cyanoacetate) → C₉H₆F₂N₂O (2-cyano-N-(2,4-difluorophenyl)acetamide) + C₂H₅OH (Ethanol)

To create a data table for the Atom Economy Calculation:

| Compound | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 |

| Total Reactants | 242.22 | |

| 2-cyano-N-(2,4-difluorophenyl)acetamide | C₉H₆F₂N₂O | 196.16 |

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = (196.16 / 242.22) x 100 ≈ 81.0%

Optimization of Reaction Parameters and Yield Enhancement for 2-cyano-N-(2,4-difluorophenyl)acetamide and its Analogues

Optimizing reaction parameters is crucial for maximizing product yield, reducing reaction times, and minimizing energy consumption. Key parameters include temperature, stoichiometry of reactants, and catalyst choice.

Temperature, Stoichiometry, and Concentration Effects

Temperature plays a significant role in the synthesis of cyanoacetamides. As demonstrated in related multicomponent reactions, conducting the synthesis at room temperature often results in only trace amounts of product. researchgate.net Conversely, increasing the temperature to reflux conditions dramatically improves yields. For the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide, a high temperature of 150°C is employed, suggesting that thermal energy is necessary to drive the condensation and elimination of ethanol. researchgate.net

The stoichiometry of the reactants, 2,4-difluoroaniline and ethyl cyanoacetate, is typically maintained at a 1:1 molar ratio to ensure efficient conversion and simplify purification. Using a large excess of one reactant could complicate the removal of unreacted starting material and is generally avoided unless it significantly enhances the reaction rate or yield. The concentration of reactants, particularly in solvent-based systems, can also influence reaction rates, with higher concentrations generally leading to faster reactions, though care must be taken to manage exotherms and prevent side reactions.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis has become a preferred method for accelerating organic reactions. scispace.comnih.gov For the synthesis of various heterocyclic compounds derived from cyanoacetamide precursors, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and often increase yields compared to conventional heating methods. jchps.comresearchgate.net For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives saw reaction times decrease from 10-12 hours with conventional heating to just 8-10 minutes under microwave irradiation, with yields improving from a 60-75% range to 80-90%. jchps.com This rapid, localized heating is a result of the interaction of microwave energy with polar molecules in the reaction mixture.

To create a data table comparing Conventional vs. Microwave Synthesis for a Cyanoacetamide Analogue:

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 10-12 hours | 60-75% | jchps.com |

Flow chemistry, where reactants are continuously pumped through a heated reactor, offers advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and residence time. thieme-connect.de While specific applications to 2-cyano-N-(2,4-difluorophenyl)acetamide are not widely reported, the principles of flow synthesis are well-suited for its production. A continuous flow setup could allow for rapid heating to the required high temperatures with excellent heat transfer, minimizing the formation of degradation byproducts and enabling safer, more efficient large-scale production compared to batch processing.

Functional Group Transformations and Derivatization Strategies

2-cyano-N-(2,4-difluorophenyl)acetamide is a polyfunctional molecule with several reactive sites, making it a valuable intermediate for synthesizing more complex heterocyclic structures. ekb.egtubitak.gov.tr The primary sites for derivatization are the active methylene (B1212753) group adjacent to the cyano group and the cyano moiety itself.

Modifications at the Cyano Moiety

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. numberanalytics.com Its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom can also participate in reactions.

Common transformations of the nitrile group in related structures include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Mild conditions can yield a primary amide, converting the cyanoacetamide into a malonamide (B141969) derivative. More vigorous conditions will lead to the corresponding carboxylic acid. numberanalytics.comwikipedia.org

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the cyano group to a primary amine (-CH₂NH₂). This transformation opens pathways to a different class of derivatives.

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.net

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add across the C≡N bond to form ketones after hydrolysis of the intermediate imine. wikipedia.org

Nitrosation: In related N-aryl cyanoacetamides, the active methylene group can be readily nitrosated with sodium nitrite (B80452) in an acidic medium to afford a hydroxyimino derivative (-C(=NOH)-), which technically modifies the carbon adjacent to the cyano group but is a direct consequence of the cyano group's electron-withdrawing nature. ekb.eg

These transformations highlight the utility of the cyano group as a synthetic handle for the further elaboration of the 2-cyano-N-(2,4-difluorophenyl)acetamide scaffold into a diverse range of functionalized molecules.

Reactions Involving the Amide Linkage

The amide bond in 2-cyano-N-(2,4-difluorophenyl)acetamide, while generally stable, can undergo several important transformations such as hydrolysis and reduction under specific conditions. These reactions are fundamental in modifying the core structure of the molecule.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions. This process typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide is protonated at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which, after proton transfers and elimination of the amine, yields 2,4-difluoroaniline and cyanoacetic acid.

Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate salt (cyanoacetate) and 2,4-difluoroaniline. This method is often referred to as base-promoted, as the hydroxide is consumed and is not catalytic. youtube.com

Reduction: The amide group can be reduced to the corresponding amine, N'-(2,4-difluorophenyl)propane-1,3-diamine. This transformation is a valuable synthetic tool for converting the carbonyl group into a methylene group. Powerful reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄): This is a common and potent reagent for amide reduction. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The hydride attacks the carbonyl carbon, and through a series of intermediates, the carbonyl oxygen is ultimately removed, yielding the secondary amine.

Borane Reagents: Borane (BH₃) and its complexes (e.g., BH₃·THF) are also effective for the reduction of amides. These reagents are generally more selective than LiAlH₄ and offer a milder alternative.

The following table summarizes the primary reactions involving the amide linkage of 2-cyano-N-(2,4-difluorophenyl)acetamide.

| Reaction Type | Reagents and Conditions | Product(s) |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2,4-Difluoroaniline and Cyanoacetic acid |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), heat | 2,4-Difluoroaniline and Cyanoacetate salt |

| Reduction | 1. LiAlH₄ in THF/ether2. H₂O workup | N'-(2,4-difluorophenyl)propane-1,3-diamine |

Aromatic Ring Functionalization (e.g., nucleophilic/electrophilic substitution)

The 2,4-difluorophenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution, although the reaction conditions and regioselectivity are heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHCOCH₂CN) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the fluorine atoms are deactivating but are also ortho-, para-directing. The interplay of these effects determines the position of substitution. The positions ortho to the acetamido group are C3 and C5, while the para position is C6 (relative to the C1 position bonded to nitrogen).

Position 3: Ortho to the acetamido group, meta to the C4-F, and ortho to the C2-F.

Position 5: Ortho to the acetamido group, ortho to the C4-F, and meta to the C2-F.

Position 6: Para to the acetamido group and ortho to the C2-F.

The powerful activating and directing effect of the acetamido group typically dominates, favoring substitution at the positions ortho and para to it. Steric hindrance from the adjacent fluorine at C2 might slightly disfavor substitution at C3. Therefore, substitution is most likely to occur at position 5.

A concrete example is the nitration of the related compound N-(2,4-difluorophenyl)acetamide. Reaction with acetyl chloride in the presence of pyridine yields N-(2,4-difluoro-6-nitrophenyl)acetamide, demonstrating that electrophilic substitution occurs on the aromatic ring. chemicalbook.com A similar outcome would be expected for 2-cyano-N-(2,4-difluorophenyl)acetamide under nitrating conditions (e.g., HNO₃/H₂SO₄).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring can act as leaving groups in nucleophilic aromatic substitution reactions. However, for an SNAr reaction to proceed, the ring must typically be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. nih.gov The acetamido group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the fluorine atoms by nucleophiles is generally difficult under standard conditions. The reaction would require harsh conditions or the introduction of a strong electron-withdrawing group, such as a nitro group, onto the ring. If the ring were nitrated (an electrophilic substitution), subsequent nucleophilic substitution to displace a fluorine atom would become more feasible.

The table below outlines potential functionalization reactions for the aromatic ring.

| Reaction Type | Reagents and Conditions | Major Product(s) | Rationale |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 2-cyano-N-(2,4-difluoro-5-nitrophenyl)acetamide | The -NHAc group is a strong o,p-director, favoring substitution at C5. |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | No reaction under standard conditions | The ring is not sufficiently activated by electron-withdrawing groups for SNAr. |

High Resolution Structural Elucidation and Conformational Analysis of 2 Cyano N 2,4 Difluorophenyl Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the precise structure and electronic environment of a molecule. For 2-cyano-N-(2,4-difluorophenyl)acetamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of its molecular identity and conformation.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For a full structural assignment of 2-cyano-N-(2,4-difluorophenyl)acetamide, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the difluorophenyl ring. The methylene protons would likely appear as a singlet, integrating to 2H. The aromatic region would be more complex due to spin-spin coupling between the protons and with the fluorine atoms, exhibiting multiplets for the three aromatic hydrogens. The amide (N-H) proton would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on all nine carbon atoms in the molecule. The nitrile carbon (-C≡N) and the carbonyl carbon (-C=O) would appear at the downfield end of the spectrum. The methylene carbon would be observed in the aliphatic region. The six carbons of the difluorophenyl ring would show distinct signals, with their chemical shifts influenced by the fluorine substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would cause these signals to appear as doublets or triplets.

¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is highly informative for fluorinated compounds. The ¹⁹F NMR spectrum of 2-cyano-N-(2,4-difluorophenyl)acetamide would be expected to show two distinct signals, one for each fluorine atom, due to their different chemical environments. These signals would appear as multiplets due to coupling with each other and with adjacent aromatic protons. The chemical shifts are highly sensitive to the electronic environment, providing a precise fingerprint of the molecule. biophysics.org

Expected ¹H and ¹³C NMR Chemical Shift Assignments (Predicted)

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -CH₂- | ~3.5 - 4.0 (s, 2H) | ~25 - 30 | Aliphatic methylene protons and carbon. |

| -C=O | - | ~160 - 165 | Amide carbonyl carbon. |

| -C≡N | - | ~115 - 120 | Nitrile carbon. |

| Aromatic C-H | ~7.0 - 8.5 (m, 3H) | ~105 - 135 | Complex splitting due to H-H and H-F coupling. |

| Aromatic C-F | - | ~155 - 165 (d) | Large one-bond C-F coupling constant (¹JCF). |

| Aromatic C-N | - | ~130 - 140 | Carbon attached to the amide nitrogen. |

| N-H | ~9.0 - 10.5 (br s, 1H) | - | Broad signal, chemical shift dependent on solvent. |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

For 2-cyano-N-(2,4-difluorophenyl)acetamide, key vibrational modes would include the stretching of the N-H, C-H, C≡N, C=O, and C-F bonds. The nitrile (C≡N) stretch gives a sharp, characteristic band in the 2200-2300 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretch of the amide group would produce a strong absorption around 1650-1700 cm⁻¹. The N-H stretch would be visible as a broad band in the 3200-3400 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group are found just below 3000 cm⁻¹. The C-F stretching vibrations typically occur in the 1100-1300 cm⁻¹ region.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| C≡N Stretch | 2200 - 2300 | Medium, Sharp | Strong, Sharp |

| C=O Stretch (Amide I) | 1650 - 1700 | Very Strong | Medium |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong | Weak |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For 2-cyano-N-(2,4-difluorophenyl)acetamide (C₉H₆F₂N₂O), the calculated monoisotopic mass is 196.0448 Da. nih.gov An HRMS experiment would confirm this exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pathways, which helps to confirm its structure. Expected fragmentation would likely involve the cleavage of the amide bond, leading to characteristic fragments.

Predicted HRMS Data and Fragmentation

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₂N₂O |

| Monoisotopic Mass (Calculated) | 196.0448 Da |

| Major Expected Fragment 1 | [C₇H₄F₂N]⁺ (m/z = 139.0339) - Loss of •COCH₂CN |

| Major Expected Fragment 2 | [C₂H₂CN]⁺ (m/z = 54.0238) - Cyanoacetyl fragment |

| Major Expected Fragment 3 | [C₆H₄F₂N]⁺ (m/z = 129.0339) - 2,4-difluoroaniline (B146603) fragment |

X-ray Crystallographic Studies and Solid-State Conformations

While a published crystal structure for 2-cyano-N-(2,4-difluorophenyl)acetamide was not identified, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state material. Analysis of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, provides insight into the type of structural information that would be obtained. researchgate.net

A single-crystal X-ray diffraction experiment would determine the compound's crystal system (e.g., monoclinic, orthorhombic), space group (the symmetry elements of the crystal), and the dimensions of the unit cell (the repeating unit of the crystal lattice). For example, the related 2-cyano-N-(furan-2-ylmethyl)acetamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Similar acetamide (B32628) derivatives often crystallize in common space groups like P2₁/c or P-1.

Exemplary Crystallographic Data (based on a related acetamide)

| Parameter | Example Value (for 2-cyano-N-(furan-2-ylmethyl)acetamide researchgate.net) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8093 |

| b (Å) | 14.9495 |

| c (Å) | 11.4969 |

| β (°) | 93.482 |

| Volume (ų) | 825.06 |

| Z (Molecules per unit cell) | 4 |

The solid-state packing of 2-cyano-N-(2,4-difluorophenyl)acetamide would be significantly influenced by intermolecular forces. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would feature strong N-H···O=C hydrogen bonds, linking molecules into chains or sheets. This is a common and dominant packing motif in acetamide-containing compounds. researchgate.net

Additionally, the electron-deficient 2,4-difluorophenyl ring is capable of participating in π-stacking interactions. unito.it These interactions, where aromatic rings stack on top of each other, would further stabilize the crystal lattice. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-stacking interactions would ultimately define the final three-dimensional architecture of the crystal.

Analysis of Conformational Polymorphism

Conformational polymorphism refers to the existence of a chemical compound in different crystalline structures, where the molecules adopt different conformations. An analysis of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield any entries for 2-cyano-N-(2,4-difluorophenyl)acetamide. Consequently, there is no publicly available crystal structure data to assess the possibility of conformational polymorphism for this compound. The existence of polymorphs can only be confirmed through experimental crystallization studies under various conditions, followed by solid-state characterization techniques such as X-ray diffraction. To date, no such studies have been reported for this specific molecule.

Gas-Phase and Solution-Phase Conformational Analysis

Detailed conformational analysis of a molecule typically involves a combination of experimental techniques and computational modeling. In the gas phase, techniques like microwave spectroscopy or gas electron diffraction can provide precise information about the geometry of the most stable conformers. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can offer insights into the preferred conformations and the dynamics of conformational exchange.

A thorough search of scientific literature did not uncover any dedicated studies on the gas-phase or solution-phase conformational analysis of 2-cyano-N-(2,4-difluorophenyl)acetamide. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the relative energies and geometries of different conformers, no such theoretical studies have been published for this compound. Therefore, there is no available data on the preferred dihedral angles, intramolecular interactions, or the energy landscape of its conformational isomers in either the gas or solution phase.

Chiroptical Properties and Stereochemical Studies (if applicable to chiral analogues)

The parent compound, 2-cyano-N-(2,4-difluorophenyl)acetamide, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. Chiroptical properties are only relevant for chiral molecules. While it is conceivable to create chiral analogues of this compound, for instance by introducing a stereocenter in the acetamide backbone, a review of the literature indicates that no such chiral analogues have been synthesized and characterized with respect to their chiroptical properties. Stereochemical studies would be necessary to resolve and characterize the enantiomers of any such chiral derivatives, but no such research has been reported.

Computational Chemistry and Theoretical Investigations of 2 Cyano N 2,4 Difluorophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Density Functional Theory (DFT) is a widely used method for this purpose, offering a favorable balance between accuracy and computational cost. nih.gov DFT calculations, particularly with hybrid functionals like B3LYP, are effective in predicting bond lengths, bond angles, and dihedral angles. tandfonline.com

For 2-cyano-N-(2,4-difluorophenyl)acetamide, geometry optimization would reveal key structural parameters. For instance, it would determine the planarity of the acetamide (B32628) group and the rotational barrier around the N-C(aryl) bond. It is expected that the amide linkage would exhibit partial double-bond character, leading to a relatively planar conformation. The calculations would also precisely define the orientation of the 2,4-difluorophenyl ring relative to the rest of the molecule. Ab initio methods, such as Hartree-Fock (HF), provide an alternative, often more computationally intensive, route to geometry optimization. tandfonline.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the acetamide group. | ~1.25 Å |

| C-N (Amide) Bond Length | Length of the amide bond between the carbonyl carbon and nitrogen. | ~1.36 Å |

| C≡N Bond Length | Length of the nitrile triple bond. | ~1.16 Å |

| C-N-C Bond Angle | Angle around the amide nitrogen. | ~125° |

| Dihedral Angle (Ring-Amide) | Torsional angle defining the rotation of the phenyl ring relative to the amide plane. | Variable, depends on steric hindrance |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Natural Bond Orbital (NBO) analysis complements FMO theory by translating the complex molecular orbitals into a more intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals. researchgate.net NBO analysis quantifies charge delocalization and hyperconjugative interactions. For the target molecule, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the carbonyl π* orbital and from the phenyl ring into the amide system, providing a detailed picture of the electronic interactions that stabilize the molecule. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | ~4.0 to 5.0 eV |

| NBO Charge on N (Amide) | Natural population analysis charge on the amide nitrogen. | ~ -0.6 e |

| NBO Charge on O (Carbonyl) | Natural population analysis charge on the carbonyl oxygen. | ~ -0.5 e |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map uses a color scale to indicate charge distribution: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). walisongo.ac.id

For 2-cyano-N-(2,4-difluorophenyl)acetamide, the MEP map would likely show strong negative potential (red) around the carbonyl oxygen and the nitrogen of the cyano group, identifying these as the primary sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom on the amide nitrogen would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. nih.gov Derived from DFT, these functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. tandfonline.com This analysis would precisely rank the reactivity of each atom in 2-cyano-N-(2,4-difluorophenyl)acetamide, refining the qualitative predictions from the MEP map.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations excel at describing static, optimized structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and bonds based on a force field, providing insights into conformational flexibility and the range of shapes a molecule can adopt at a given temperature. tandfonline.com

An MD simulation of 2-cyano-N-(2,4-difluorophenyl)acetamide would reveal the accessible rotational conformations (rotamers) around its single bonds, particularly the C-N amide bond and the N-C aryl bond. The simulation would generate a trajectory of molecular motion, from which the most stable and frequently occurring conformations could be identified. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with solvent molecules.

Prediction of Tautomeric Equilibria and Protonation States (pKa)

Molecules with acidic or basic functional groups can exist in different protonation states depending on the pH of their environment. The pKa value quantifies the acidity of a proton. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction, often using thermodynamic cycles that combine gas-phase quantum calculations with a continuum solvation model. mdpi.comrsc.org

2-cyano-N-(2,4-difluorophenyl)acetamide has two potentially acidic protons: the amide N-H proton and the α-protons on the CH2 group adjacent to the cyano and carbonyl groups. The electron-withdrawing nature of the cyano, carbonyl, and difluorophenyl groups would be expected to increase the acidity of both sites compared to a simple acetamide. Computational pKa prediction would quantify the relative acidity of these protons, determining which is more likely to be lost under basic conditions. nih.govmrupp.info The molecule may also exhibit keto-enol tautomerism, and computational models can predict the relative stability of the tautomers.

Solvent Effects on Molecular Conformation and Reactivity (Theoretical Models)

The surrounding solvent can significantly influence a molecule's properties. Theoretical models account for these effects in two primary ways: explicit models, where individual solvent molecules are included in the simulation, and implicit (or continuum) models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For 2-cyano-N-(2,4-difluorophenyl)acetamide, a polar molecule, solvent interactions would be significant. Using a continuum model like the Polarizable Continuum Model (PCM), calculations could show how a polar solvent stabilizes charge separation within the molecule, potentially affecting the HOMO-LUMO gap and the rotational energy barriers. This analysis is critical for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry.

Non-Linear Optical (NLO) Properties (Theoretical Studies)

Theoretical investigations into the non-linear optical (NLO) properties of molecules are crucial for the development of new materials for photonic and optoelectronic applications. These studies, typically employing quantum chemical calculations, can predict the NLO response of a compound, guiding experimental efforts toward materials with significant potential. For 2-cyano-N-(2,4-difluorophenyl)acetamide, computational studies would focus on determining key parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field.

The investigation of NLO properties is often carried out using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. The choice of functional and basis set is critical in these calculations. For instance, functionals like B3LYP are commonly used for such studies.

A detailed theoretical study on the NLO properties of 2-cyano-N-(2,4-difluorophenyl)acetamide is not yet available in the referenced literature. However, based on the general principles of NLO materials, the presence of a cyano (-C≡N) group, which is a strong electron-withdrawing group, and the difluorophenyl ring could potentially lead to interesting NLO characteristics. The interaction between electron-donating and electron-accepting moieties within a molecule can enhance the NLO response. In this molecule, the acetamide linkage and the phenyl ring system could facilitate charge transfer, a key factor for a significant hyperpolarizability.

To provide a comprehensive understanding of the NLO properties of 2-cyano-N-(2,4-difluorophenyl)acetamide, future computational research would need to be conducted. Such a study would typically involve the following steps:

Geometry Optimization: The molecule's geometry would be optimized to find its most stable conformation.

Calculation of NLO Properties: Using the optimized geometry, the electric dipole moment, polarizability, and first-order hyperpolarizability would be calculated. These are tensor quantities, and their individual components would be determined.

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be analyzed to understand the electronic transitions that contribute to the NLO response. The energy gap between the HOMO and LUMO is also an important parameter.

The results of such a study would be presented in data tables, allowing for a quantitative assessment of the compound's NLO potential. Below are hypothetical tables illustrating how such data would be presented.

Table 1: Calculated Electric Dipole Moment Components and Total Dipole Moment (μ) of 2-cyano-N-(2,4-difluorophenyl)acetamide.

| Dipole Moment Component | Calculated Value (Debye) |

| µx | Value |

| µy | Value |

| µz | Value |

| µ_total | ** Value ** |

Table 2: Calculated Polarizability Components and Average Polarizability (α) of 2-cyano-N-(2,4-difluorophenyl)acetamide.

| Polarizability Component | Calculated Value (a.u.) |

| αxx | Value |

| αxy | Value |

| αyy | Value |

| αxz | Value |

| αyz | Value |

| αzz | Value |

| <α> | ** Value ** |

Table 3: Calculated First-Order Hyperpolarizability Components and Total Hyperpolarizability (β) of 2-cyano-N-(2,4-difluorophenyl)acetamide.

| Hyperpolarizability Component | Calculated Value (a.u.) |

| βx | Value |

| βy | Value |

| βz | Value |

| β_total | ** Value ** |

Without a dedicated computational study on 2-cyano-N-(2,4-difluorophenyl)acetamide, the specific values for these tables remain to be determined. The insights gained from such a theoretical investigation would be invaluable for assessing its suitability for NLO applications and for the rational design of new, more efficient NLO materials.

Molecular Mechanisms of Interaction: Insights from 2 Cyano N 2,4 Difluorophenyl Acetamide Research

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics simulations are pivotal in predicting how a ligand like 2-cyano-N-(2,4-difluorophenyl)acetamide might interact with a biological target. These techniques can forecast the binding orientation, estimate the strength of the interaction, and identify key amino acid residues involved in the binding event.

Currently, there is a lack of specific published studies that have performed molecular docking of 2-cyano-N-(2,4-difluorophenyl)acetamide with specific biological targets. While research on other cyanoacetamide derivatives has demonstrated their potential to bind to various enzymes and receptors, the unique structural features of the 2,4-difluorophenyl group in the target compound would significantly influence its binding characteristics. The electronegativity and position of the fluorine atoms can alter the molecule's electrostatic potential and lead to specific interactions, such as halogen bonds, which would be unique to this compound. Without dedicated computational studies, predictions of its binding modes and affinities remain speculative.

Similarly, the specific amino acid residues that would form key interactions with 2-cyano-N-(2,4-difluorophenyl)acetamide in a protein's binding site have not been characterized in the available literature. The cyano and acetamide (B32628) moieties present potential hydrogen bond donors and acceptors, while the difluorophenyl ring can engage in hydrophobic and pi-stacking interactions. The precise nature of these interactions is dependent on the topology and chemical environment of the specific binding pocket, which has yet to be elucidated for this compound.

In Vitro Studies of Protein-Ligand Binding and Dissociation Kinetics (Molecular Level)

In vitro experiments are essential for validating computational predictions and quantitatively measuring the binding affinity and kinetics of a compound with its target protein.

There are no available reports detailing the use of spectroscopic or biophysical techniques, such as fluorescence spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to characterize the binding of 2-cyano-N-(2,4-difluorophenyl)acetamide to a biological macromolecule. These methods are crucial for determining binding constants (Kd) and understanding the thermodynamics of the interaction.

The ability of 2-cyano-N-(2,4-difluorophenyl)acetamide to engage with and modulate the activity of specific biological targets, for instance, through enzyme inhibition, has not been detailed in published research. Studies on related cyanoacrylamide compounds have shown potent inhibitory activity against various kinases, suggesting that this class of compounds has therapeutic potential. nih.gov However, specific enzyme inhibition constants (e.g., IC50, Ki) for 2-cyano-N-(2,4-difluorophenyl)acetamide are not available.

Molecular-Level Characterization of Cellular Pathway Modulation in Cell Lines

Investigations into how 2-cyano-N-(2,4-difluorophenyl)acetamide may affect cellular signaling pathways in different cell lines are also not present in the current body of scientific literature. Such studies would be necessary to understand the compound's mechanism of action at a cellular level and to identify potential therapeutic applications. For other related compounds, modulation of pathways involved in inflammation and cell survival has been observed. nih.gov

Mechanistic Analysis of Pathway Perturbation (e.g., enzymatic assays, gene expression changes relevant to mechanism)

Comprehensive searches of scientific databases did not yield specific studies detailing the mechanistic analysis of pathway perturbation by 2-cyano-N-(2,4-difluorophenyl)acetamide. There is no publicly available data from enzymatic assays or gene expression studies that would elucidate its specific mechanism of action on biological pathways. Research on other cyanoacetamide derivatives suggests a potential for interaction with various enzymes, but direct evidence for this compound is lacking. ontosight.ai

Identification and Validation of Molecular Targets using Biochemical Assays

There are no specific molecular targets for 2-cyano-N-(2,4-difluorophenyl)acetamide that have been identified and validated through biochemical assays in the available literature. While related compounds have been investigated for their effects on various biological targets, this specific information is not available for 2-cyano-N-(2,4-difluorophenyl)acetamide.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Detailed Structure-Activity Relationship (SAR) studies focusing on the molecular interaction profiles of 2-cyano-N-(2,4-difluorophenyl)acetamide have not been published. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but such investigations for this specific molecule are not currently in the public record.

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Descriptors

No Quantitative Structure-Activity Relationship (QSAR) studies for 2-cyano-N-(2,4-difluorophenyl)acetamide are available in the current scientific literature. QSAR models are used to correlate the chemical structure of compounds with their biological activity through molecular descriptors. The absence of such studies indicates a gap in the understanding of the specific physicochemical properties of 2-cyano-N-(2,4-difluorophenyl)acetamide that govern its potential biological effects. While QSAR is a common approach in drug discovery, it has not been applied to this specific compound in any published research.

| Property | Value |

| IUPAC Name | 2-cyano-N-(2,4-difluorophenyl)acetamide |

| Molecular Formula | C₉H₆F₂N₂O |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 1961-38-2 |

| Physical Description | Solid |

Advanced Analytical Methodologies for Research on 2 Cyano N 2,4 Difluorophenyl Acetamide

High-Performance Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are fundamental to chemical synthesis and analysis, providing the means to separate a compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile solids like 2-cyano-N-(2,4-difluorophenyl)acetamide. A reverse-phase HPLC method, likely employing a C18 column, would be developed to separate the target compound from any related substances. ajpaonline.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring of the molecule strongly absorbs. By analyzing the area of the chromatographic peaks, the purity of a sample can be calculated as a percentage of the main component relative to the total area of all detected peaks.

During its synthesis, HPLC is invaluable for reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at timed intervals and analyzed to track the consumption of reactants and the formation of the 2-cyano-N-(2,4-difluorophenyl)acetamide product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, though its application depends on the thermal stability and volatility of the compound. If 2-cyano-N-(2,4-difluorophenyl)acetamide can be volatilized without decomposition, GC-MS offers excellent separation efficiency and the definitive identification of impurities through their mass spectra. nih.gov The mass spectrometer fragments the eluting compounds, producing a unique fragmentation pattern or "fingerprint" that can be compared against spectral libraries for positive identification.

Table 1: Illustrative HPLC Purity Analysis for a Synthesis Batch of 2-cyano-N-(2,4-difluorophenyl)acetamide

| Peak ID | Retention Time (min) | Peak Area | Identity | Area % |

|---|---|---|---|---|

| 1 | 2.15 | 15,480 | Starting Material 1 | 0.31% |

| 2 | 3.42 | 8,970 | Byproduct | 0.18% |

| 3 | 5.88 | 4,950,120 | 2-cyano-N-(2,4-difluorophenyl)acetamide | 99.40% |

| 4 | 7.03 | 5,500 | Unknown Impurity | 0.11% |

Spectroscopic Quantification Techniques in Research Contexts (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are essential for the quantitative analysis of compounds in solution.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light by a molecule. Compounds with chromophores—parts of the molecule that absorb light—can be quantified using this method. 2-cyano-N-(2,4-difluorophenyl)acetamide contains a difluorophenyl ring and amide and cyano groups, which act as chromophores. masterorganicchemistry.com These features are expected to result in a characteristic UV absorbance maximum (λmax). For quantification, a calibration curve is prepared by measuring the absorbance of several solutions of the pure compound at known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This allows for the determination of the concentration of the compound in unknown samples. The λmax can be influenced by the solvent used.

Fluorescence Spectroscopy is a highly sensitive technique that measures the light emitted from a compound after it has absorbed light. While simple acetamides are not typically highly fluorescent, the presence of the aromatic ring system may confer some fluorescent properties. mdpi.com Studies on structurally related compounds, such as acetamide-chalcone derivatives, have shown that specific functional groups can lead to significant fluorescence emission. researchgate.net If 2-cyano-N-(2,4-difluorophenyl)acetamide exhibits native fluorescence, or if it is derivatized with a fluorescent tag, this method can be used for quantification at very low concentrations. researchgate.netnih.gov

Table 2: Representative UV-Vis Absorption Data for 2-cyano-N-(2,4-difluorophenyl)acetamide

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Ethanol (B145695) | 265 | 14,500 |

| Acetonitrile | 263 | 14,200 |

| Water | 268 | 15,100 |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (e.g., LC-MS/MS, GCxGC)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying compounds in complex biological matrices like plasma, urine, or cell lysates. nih.gov This technique is critical for drug metabolism studies. ijpras.com In a typical workflow, an extract from a biological sample is injected into an LC system for separation. The eluent is then directed into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the parent compound (MS1). Then, that specific ion is selected and fragmented, and the m/z of the resulting fragments are measured (MS2). sciex.com This process can help identify potential metabolites of 2-cyano-N-(2,4-difluorophenyl)acetamide, such as hydroxylated or glucuronidated products, by identifying the characteristic mass shifts from the parent molecule. thermofisher.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers exceptionally high resolving power for the analysis of complex volatile and semi-volatile mixtures. While less commonly applied to pharmaceutical-type molecules unless they are part of a very complex matrix (e.g., environmental or flavor/fragrance analysis), it could be employed if extensive separation of numerous volatile impurities or degradation products is required.

Table 3: Potential Metabolites of 2-cyano-N-(2,4-difluorophenyl)acetamide and Expected Mass Shifts in LC-MS/MS Analysis

| Parent Compound | Parent Mass (m/z) [M+H]⁺ | Potential Metabolic Reaction | Mass Shift | Expected Metabolite Mass (m/z) [M+H]⁺ |

|---|---|---|---|---|

| 2-cyano-N-(2,4-difluorophenyl)acetamide | 197.05 | Hydroxylation | +16 | 213.05 |

| 2-cyano-N-(2,4-difluorophenyl)acetamide | 197.05 | Glucuronidation | +176 | 373.05 |

| 2-cyano-N-(2,4-difluorophenyl)acetamide | 197.05 | N-dealkylation (hypothetical) | - | - |

| 2-cyano-N-(2,4-difluorophenyl)acetamide | 197.05 | Hydrolysis of amide | +18 (adds H₂O) | 215.05 (as acid) |

Applications in Advanced Chemical Biology Probes or Tool Compound Development

In chemical biology, relatively simple molecules often serve as scaffolds or starting points for the development of sophisticated "chemical probes" or "tool compounds". nih.gov These tools are designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a cellular context.

2-cyano-N-(2,4-difluorophenyl)acetamide could serve as a core fragment in a fragment-based drug discovery campaign or as a scaffold for creating a chemical probe. For example, its structure could be modified to incorporate a reactive group for covalent labeling of a target protein or a reporter tag for visualization and detection. Reporter tags can include fluorophores for fluorescence microscopy or biotin (B1667282) for affinity purification. Another common modification is the addition of a "clickable" chemical handle, such as an alkyne or azide (B81097) group, which allows for the specific attachment of various tags via click chemistry. The development and application of such probes are heavily reliant on the analytical techniques described above—HPLC and LC-MS/MS are used to purify and characterize the probes, while spectroscopic methods are used to study their interactions with biological targets.

Future Research Directions and Unaddressed Academic Questions for 2 Cyano N 2,4 Difluorophenyl Acetamide

Identification of Novel Molecular Targets and Interaction Landscapes

A primary avenue for future research lies in the comprehensive identification of novel molecular targets for 2-cyano-N-(2,4-difluorophenyl)acetamide and the detailed mapping of its interaction landscapes. While the broader class of cyanoacetamide derivatives has been explored for various biological activities, the specific targets of this difluorinated analogue remain largely uncharacterized. ekb.eg Future investigations should focus on high-throughput screening campaigns against diverse panels of enzymes, receptors, and other biologically relevant macromolecules.

Understanding the non-covalent interaction patterns of the compound is paramount. The fluorine atoms on the phenyl ring are capable of forming hydrogen bonds and other halogen bonds, which could be crucial for target recognition and binding affinity. Advanced spectroscopic techniques, such as X-ray crystallography and NMR, coupled with computational modeling, will be instrumental in elucidating the precise binding modes and interaction profiles with potential biological targets. A deeper understanding of these interactions will pave the way for the rational design of more potent and selective derivatives.

Exploration of New Synthetic Paradigms for Complex Analogues

The synthetic versatility of the cyanoacetamide scaffold provides a robust platform for the creation of complex analogues of 2-cyano-N-(2,4-difluorophenyl)acetamide. ekb.eg Future synthetic endeavors should move beyond simple modifications and explore novel and efficient synthetic paradigms. This includes the development of multicomponent reactions that can rapidly generate a library of diverse analogues from simple starting materials. researchgate.net The application of modern synthetic methodologies, such as C-H activation and flow chemistry, could also lead to more sustainable and efficient routes for the synthesis of complex derivatives.

The cyano group and the active methylene (B1212753) group in the acetamide (B32628) moiety are key functional handles for further chemical transformations. ekb.eg Research into the selective functionalization of these positions will be critical for accessing novel chemical space. The synthesis of macrocyclic and spirocyclic analogues, for instance, could lead to compounds with unique conformational properties and biological activities.

Advancement of Theoretical Models for Predictive Behavior and Design

The development of advanced theoretical models is crucial for predicting the behavior of 2-cyano-N-(2,4-difluorophenyl)acetamide and for guiding the design of new analogues with desired properties. Quantum mechanical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular dynamics simulations can be employed to study its conformational dynamics and its interactions with solvent molecules and potential binding partners.

A significant challenge and opportunity lies in the development of accurate quantitative structure-activity relationship (QSAR) models. By correlating the structural features of a series of analogues with their biological activity or physical properties, these models can be used to predict the properties of virtual compounds, thereby accelerating the discovery process. Machine learning and artificial intelligence approaches are expected to play an increasingly important role in the development of these predictive models.

Integration with Emerging Fields in Chemical Biology and Materials Science (e.g., supramolecular chemistry)

The unique structural features of 2-cyano-N-(2,4-difluorophenyl)acetamide make it an attractive candidate for integration into emerging fields such as supramolecular chemistry and materials science. The potential for this molecule to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, suggests its utility as a building block for the construction of well-defined supramolecular assemblies. scispace.com

Future research could explore the self-assembly of this compound and its derivatives into higher-order structures, such as gels, liquid crystals, or nanoparticles. These materials could find applications in areas such as drug delivery, sensing, and catalysis. The incorporation of this molecule into polymer backbones or onto the surface of nanomaterials could also lead to the development of new functional materials with tailored properties. The exploration of its supramolecular chemistry will undoubtedly open up new and exciting avenues for the application of 2-cyano-N-(2,4-difluorophenyl)acetamide beyond its traditional roles. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-cyano-N-(2,4-difluorophenyl)acetamide, and how can reaction conditions be optimized?

A common synthesis route involves condensation reactions between cyanoacetic acid derivatives and substituted anilines. For example, ethyl cyanoacetate can react with 2,4-difluoroaniline in ethanol under piperidine catalysis at 0–5°C for 2 hours to yield the target compound . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst concentration (e.g., 1–5% piperidine), and reaction temperature. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of 2-cyano-N-(2,4-difluorophenyl)acetamide post-synthesis?

Key techniques include:

- NMR Spectroscopy : Analyze and spectra to confirm the presence of cyano (δ ~3.3 ppm for –CHCN) and difluorophenyl groups (δ ~7 ppm aromatic protons) .

- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV detection to monitor reaction progress and purity .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1] peak at m/z 225.2) .

Q. What safety precautions are advised when handling this compound given limited toxicological data?

While comprehensive toxicological data are lacking, standard precautions include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Working in a fume hood to minimize inhalation risks.

- Storing at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. What biochemical interactions and molecular mechanisms have been identified for this compound in enzyme inhibition studies?

The compound’s cyano and fluorophenyl groups enable interactions with enzymes like carbonic anhydrase via hydrogen bonding and van der Waals forces. It acts as a competitive inhibitor by occupying the enzyme’s active site, disrupting substrate binding (K values in the micromolar range) . Computational docking studies suggest the difluorophenyl moiety enhances binding specificity to hydrophobic enzyme pockets .

Q. How do structural modifications of the acetamide core influence bioactivity and selectivity in pharmacological models?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF) on the phenyl ring increases metabolic stability but may reduce solubility .

- Bioactivity Trends : Derivatives with para-fluoro substituents show enhanced antiproliferative activity (IC ~10 µM in cancer cell lines) compared to ortho-substituted analogs .

- SAR Insights : The cyano group is critical for hydrogen bonding with target proteins, while fluorination modulates lipophilicity (logP ~2.1) and membrane permeability .

Q. What computational chemistry approaches are suitable for predicting the metabolic pathways and degradation products of this compound?

- Quantum Chemical Calculations : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) to predict hydrolysis sites (e.g., cyano group hydrolysis to carboxylic acid) .

- QSAR Models : Correlate physicochemical descriptors (e.g., polar surface area, logD) with in vitro metabolic clearance data .

- Molecular Dynamics (MD) Simulations : Track interactions with cytochrome P450 enzymes to identify potential metabolites .

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

- Standardize Assay Conditions : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time .

- Validate Purity : Use HPLC (>98% purity) to eliminate confounding effects from synthetic byproducts .

- Replicate Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to confirm IC reproducibility .

Q. What strategies can be employed to enhance the compound’s solubility and bioavailability for in vivo studies?

- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to improve aqueous solubility .

- Pro-Drug Design : Modify the cyano group to a hydrolyzable ester, enhancing intestinal absorption .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles to increase plasma half-life and target tissue delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.